1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a methoxyphenoxy group
Preparation Methods
The synthesis of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride, piperazine, and 4-methylphenol.
Reaction Conditions: The reaction involves the nucleophilic substitution of 4-bromobenzyl chloride with piperazine to form 4-(4-bromobenzyl)piperazine. This intermediate is then reacted with 4-methylphenol in the presence of a base to yield the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques like recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromobenzyl)piperazine and 1-(4-methoxyphenyl)piperazine share structural similarities but differ in their substituents and overall properties.
Uniqueness: The presence of both the bromobenzyl and methoxyphenoxy groups in 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3 |
InChI Key |
PWZROWAYMSTGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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